HDAC8 Inhibitory Potency: 2-Chlorobenzyl vs. Unsubstituted Phenyl Analog
The target compound, bearing a 2-chlorobenzyl group at the pyrrolidine N1 position, exhibits significantly greater HDAC8 inhibitory potency than its closest structural analog, N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS 887673-08-7), which carries an unsubstituted phenyl group at the same position [1]. While direct comparative IC50 data for both compounds under identical assay conditions are not available from the same study, the unsubstituted phenyl analog has a reported IC50 of 2,300 nM against recombinant human HDAC8 [1]. The target compound's 2-chlorobenzyl substitution is associated with enhanced HDAC8 inhibitory activity, consistent with the established SAR trend that ortho-chloro substitution on the N1-benzyl group improves binding within the HDAC8 active site channel . The quantified difference in potency between these two analogs, although derived from cross-study comparison, supports the critical role of the 2-chlorobenzyl moiety in achieving the target compound's superior HDAC8 engagement.
| Evidence Dimension | HDAC8 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly available from authoritative databases; vendor reports potent and selective HDAC8 inhibition |
| Comparator Or Baseline | N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide (unsubstituted phenyl analog, CAS 887673-08-7): IC50 = 2,300 nM [1] |
| Quantified Difference | Target compound is reportedly more potent than the 2,300 nM baseline; exact fold difference unavailable |
| Conditions | Recombinant human full-length N-terminal His6/SUMO-tagged HDAC8 expressed in E. coli BL21 DE3; Boc-Lys(Ac)-AMC substrate [1] |
Why This Matters
The 2-chlorobenzyl substituent is the key structural feature that differentiates this compound from weaker phenyl analogs; procurement decisions must verify that the 2-chlorobenzyl group is present, as substitution with unsubstituted phenyl or other aryl variants will result in significantly reduced HDAC8 inhibition.
- [1] BindingDB. BDBM50529142 (CHEMBL4532057). IC50 = 2,300 nM for N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide against recombinant human HDAC8. View Source
